molecular formula C15H14O4S B8002863 2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde

2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde

Cat. No.: B8002863
M. Wt: 290.3 g/mol
InChI Key: FAVFDNJBTKNHSE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde is an organic compound with the molecular formula C15H14O4S. It is a derivative of benzaldehyde, featuring a sulfinyl group and two methoxy groups attached to the benzene ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with a sulfinylating agent. One common method is the use of sulfinyl chlorides in the presence of a base, such as triethylamine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate sulfinyl compound, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfinylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-18-12-7-8-13(19-2)15(9-12)20(17)14-6-4-3-5-11(14)10-16/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVFDNJBTKNHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde
Reactant of Route 3
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde
Reactant of Route 4
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde
Reactant of Route 5
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde
Reactant of Route 6
2-(2,5-Dimethoxyphenylsulfinyl)benzaldehyde

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